molecular formula C8H5F3O3 B1391497 Methyl 2,3,5-trifluoro-4-hydroxybenzoate CAS No. 1214387-26-4

Methyl 2,3,5-trifluoro-4-hydroxybenzoate

Cat. No.: B1391497
CAS No.: 1214387-26-4
M. Wt: 206.12 g/mol
InChI Key: ABVCVRWXIBXQHL-UHFFFAOYSA-N
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Description

Methyl 2,3,5-trifluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H5F3O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 are replaced by fluorine atoms, and the hydroxyl group is at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,5-trifluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,5-trifluoro-4-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-trifluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2,3,5-trifluoro-4-oxobenzoate.

    Reduction: The ester group can be reduced to the corresponding alcohol, methyl 2,3,5-trifluoro-4-hydroxybenzyl alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: Methyl 2,3,5-trifluoro-4-oxobenzoate.

    Reduction: Methyl 2,3,5-trifluoro-4-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3,5-trifluoro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2,3,5-trifluoro-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4,5-trifluoro-3-hydroxybenzoate: Similar structure but different substitution pattern.

    Methyl 4-fluoro-3-hydroxybenzoate: Contains only one fluorine atom.

    Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: Contains tert-butyl groups instead of fluorine atoms.

Uniqueness

Methyl 2,3,5-trifluoro-4-hydroxybenzoate is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. The trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2,3,5-trifluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c1-14-8(13)3-2-4(9)7(12)6(11)5(3)10/h2,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVCVRWXIBXQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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